Melanoma-associated antigen C1 is encoded by the MAGEC1 gene located on the X chromosome. This gene is predominantly expressed in testicular tissues and various tumors but is absent in most normal adult tissues, making it an ideal target for immunotherapeutic strategies aimed at treating melanoma and other cancers. The MAGE family is classified into several subfamilies based on their structure and function, with MAGEC1 being one of the prominent members due to its immunogenic properties .
The synthesis of Melanoma-associated antigen C1 (137-149) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The structure of Melanoma-associated antigen C1 (137-149) consists of a specific sequence of amino acids that conform to a three-dimensional shape conducive for binding to major histocompatibility complex molecules. The precise sequence and conformation are critical for T cell receptor recognition.
The amino acid sequence for Melanoma-associated antigen C1 (137-149) can be represented as follows:
Melanoma-associated antigen C1 can participate in various biochemical reactions, primarily involving interactions with T cell receptors and major histocompatibility complex molecules on antigen-presenting cells.
The mechanism by which Melanoma-associated antigen C1 exerts its effects involves several steps:
Research indicates that T cell responses elicited by this antigen can vary significantly among individuals, influencing the effectiveness of potential immunotherapies targeting melanoma .
Melanoma-associated antigen C1 (137-149) has several applications in scientific research and clinical settings:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4